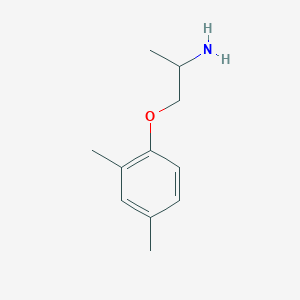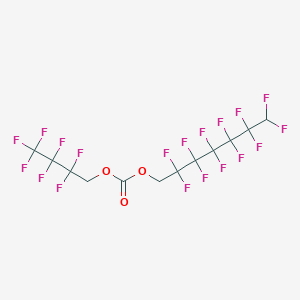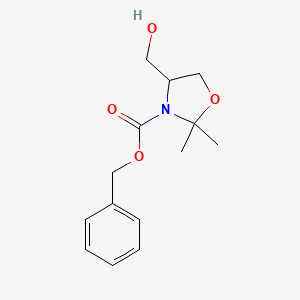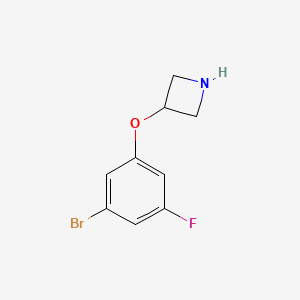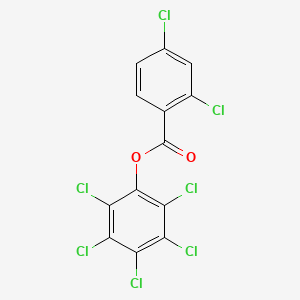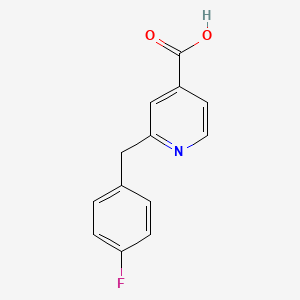![molecular formula C14H10F5NO B12079799 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline is a fluorinated aromatic compound. The presence of fluorine atoms in its structure imparts unique physical and chemical properties, making it valuable in various scientific and industrial applications. The compound is characterized by its phenoxy and aniline functional groups, which contribute to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with 2-methylaniline in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) in DMF under an inert atmosphere.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters in the presence of a base.
Major Products Formed
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds.
科学的研究の応用
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
作用機序
The mechanism of action of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline involves its interaction with molecular targets through its functional groups. The electron-withdrawing fluorine atoms enhance its reactivity, allowing it to form stable complexes with enzymes or receptors. This interaction can modulate biological pathways, leading to its observed effects in biological systems .
類似化合物との比較
Similar Compounds
- 2,3-Difluoro-4-(trifluoromethyl)pyridine
- 3,5-Difluoro-2,4,6-trinitroanisole
- 2,6-Difluoro-3-(trifluoromethyl)pyridine
Uniqueness
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The combination of phenoxy and aniline groups, along with multiple fluorine atoms, makes it particularly valuable in applications requiring high stability and reactivity.
特性
分子式 |
C14H10F5NO |
|---|---|
分子量 |
303.23 g/mol |
IUPAC名 |
3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline |
InChI |
InChI=1S/C14H10F5NO/c1-7-11(20)3-2-4-12(7)21-13-9(15)5-8(6-10(13)16)14(17,18)19/h2-6H,20H2,1H3 |
InChIキー |
ONBYJUGFUSSZKK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


